2-chloro-5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoyl chloride
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Overview
Description
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride typically involves the reaction of 2-chlorobenzoyl chloride with 4-ethyl-3-methyl-5-oxo-2H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, in an organic solvent like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(4-methyl-3-ethyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride: Similar structure but with different substituents on the pyrazole ring.
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
Uniqueness
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a pyrazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C13H12Cl2N2O2 |
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Molecular Weight |
299.15 g/mol |
IUPAC Name |
2-chloro-5-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-9-7(2)16-17(13(9)19)8-4-5-11(14)10(6-8)12(15)18/h4-6,16H,3H2,1-2H3 |
InChI Key |
UXZHWPSSLSFJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl)C |
Origin of Product |
United States |
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